1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine
Description
1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is a piperazine derivative featuring a sec-butyl (butan-2-yl) group at the 1-position and a 4-fluorobenzyl substituent at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties (e.g., solubility, lipophilicity) and biological activity . The 4-fluorobenzyl moiety is a common pharmacophore in receptor-targeting agents, while the sec-butyl group may enhance lipophilicity and blood-brain barrier penetration compared to smaller alkyl chains .
Properties
Molecular Formula |
C15H23FN2 |
|---|---|
Molecular Weight |
250.35 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23FN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
AVWBBXCTFJJTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for Piperazine Core Functionalization
Reductive amination remains a cornerstone for introducing alkyl and aryl groups to the piperazine nitrogen atoms. A representative protocol involves the reaction of 4-fluorobenzaldehyde with tert-butyl (3-aminoethyl)carbamate, followed by sodium borohydride reduction to yield N1-(4-fluorobenzyl)ethane-1,3-diamine . Subsequent alkylation with 2-bromobutane under basic conditions introduces the butan-2-yl group. Key steps include:
-
Condensation : 4-Fluorobenzaldehyde reacts with tert-butyl (3-aminoethyl)carbamate in methanol at 0°C, forming an imine intermediate.
-
Reduction : Sodium borohydride reduces the imine to the corresponding amine, achieving 85% yield after purification .
-
Alkylation : The secondary amine undergoes nucleophilic substitution with 2-bromobutane in the presence of potassium carbonate, yielding the target compound.
Table 1 : Optimization of reductive amination parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 78 | 95 |
| Reducing agent | NaBH4 (6 equiv.) | 85 | 97 |
| Temperature | 0°C → RT | 82 | 94 |
This method prioritizes simplicity but requires careful pH control to avoid over-alkylation .
One-Pot Protonation-Alkylation Strategy
Recent advances leverage protonated piperazine intermediates to suppress disubstitution. Piperazine monoacetate reacts sequentially with 4-fluorobenzyl bromide and 2-bromobutane in acetonitrile under reflux . The protonation of one nitrogen atom directs selectivity, enabling monosubstitution without protecting groups:
-
Protonation : Piperazine reacts with acetic acid to form piperazine-1-ium acetate.
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First Alkylation : 4-Fluorobenzyl bromide attacks the non-protonated nitrogen at 80°C (72% yield).
-
Second Alkylation : 2-Bromobutane introduces the butan-2-yl group at 90°C (68% yield) .
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, reducing total synthesis time from 24 hours to 2 hours .
Coupling Reactions Using Activated Intermediates
Acyl chloride intermediates facilitate modular synthesis. For example, 4-(4-fluorobenzyl)piperazine-1-carbonyl chloride couples with 2-butanol under Schotten-Baumann conditions:
-
Chlorination : Piperazine reacts with phosgene to form the acyl chloride.
-
Nucleophilic substitution : 2-Butanol displaces chloride in dichloromethane with triethylamine, achieving 70% yield .
Table 2 : Comparative analysis of coupling agents
| Coupling agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | RT | 65 |
| CDI | THF | 40 | 70 |
| Phosgene | CH2Cl2 | 0→RT | 72 |
This method offers versatility for introducing diverse substituents but necessitates stringent moisture control .
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperazine derivatives on Wang resin enable iterative functionalization:
-
Resin loading : Piperazine binds to the resin via a carbamate linker.
-
First alkylation : 4-Fluorobenzyl bromide in DMF (12 h, 75% yield).
-
Second alkylation : 2-Bromobutane with DIEA, cleaved using TFA/CH2Cl2 (82% purity) .
This approach suits combinatorial libraries but requires specialized equipment for resin handling.
Analytical Characterization and Quality Control
-
NMR Spectroscopy :
-
Chromatography :
-
Mass Spectrometry :
Challenges and Optimization Strategies
-
Regioselectivity : Competitive N,N-disubstitution is mitigated by protonation or bulky directing groups .
-
Purification : Silica gel chromatography (EtOAc:hexane = 3:7) effectively separates monosubstituted products .
-
Scale-up : Continuous flow reactors reduce reaction times by 50% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing any carbonyl groups present to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
This compound has been investigated for its potential as a therapeutic agent in treating various conditions. Its structural characteristics suggest it may interact with biological targets effectively, making it a candidate for drug development.
- Antimicrobial Activity: Piperazine derivatives have been shown to possess antimicrobial properties. For instance, compounds structurally related to 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine have been explored as potential antimicrobials against resistant strains of bacteria .
- Cytotoxic Properties: Research indicates that piperazine derivatives can exhibit cytotoxicity against cancer cell lines. A study on piperazinone derivatives demonstrated their effectiveness in inhibiting the growth of colon and lung cancer cells . This suggests that this compound could be evaluated for similar activities.
Biological Research
Ligand Binding Studies:
The compound has shown promise in receptor binding studies, potentially acting as a ligand for various receptors involved in physiological processes. Its ability to modulate receptor activity can lead to advancements in understanding drug-receptor interactions.
Case Study Example:
In a study investigating the biological activity of piperazine derivatives, compounds similar to this compound were tested for their effects on cell viability and proliferation in cancer models. The results indicated significant cytotoxic effects, warranting further exploration of their mechanisms of action .
Synthesis and Chemical Applications
Building Block for Complex Molecules:
As a synthetic intermediate, this compound serves as a building block for the synthesis of more complex molecules. Its derivatives can be modified to enhance biological activity or develop new therapeutic agents.
Data Table: Structure-Activity Relationships (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.
Industrial Applications
Material Development:
Beyond medicinal applications, this compound may find use in industrial chemistry as an intermediate in the synthesis of other chemical compounds. Its properties can be harnessed to develop new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cytotoxicity in Anticancer Agents
Piperazine derivatives with 4-fluorobenzyl groups exhibit notable cytotoxicity. For example:
- 1-(4-Fluorobenzyl)piperazine (Compound 8 in ) : Demonstrated IC₅₀ values of 0.09–11.7 μM across multiple cancer cell lines.
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () : Showed growth inhibition in liver (HEPG2, IC₅₀: ~2–5 μM), breast (MCF7, IC₅₀: ~3–7 μM), and colon cancer cells.
Table 1: Cytotoxicity of Selected Piperazine Derivatives
Central Nervous System (CNS) Targeting
The 4-fluorobenzyl group is critical for σ1 receptor binding:
- 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (): Achieved nanomolar σ1 affinity (Ki < 10 nM) and high brain uptake in mice. The tetrahydrofuran group reduced lipophilicity (logD: 1.5), enhancing brain-to-blood ratios.
- N-Aryl piperazine mGlu5 PAMs () : Analog DPFE (4-fluorobenzyloxy substituent) showed potent allosteric modulation (EC₅₀: ~50 nM) and efficacy in preclinical cognition models.
The sec-butyl group in the target compound may balance lipophilicity for CNS penetration without excessive logP values, similar to ’s design strategy .
Enzyme Inhibition
Piperazine derivatives inhibit enzymes like tyrosinase:
- 1-(4-Fluorobenzyl)piperidine/piperazine derivatives () : Inhibited tyrosinase at 5.25–25.11 μM , outperforming kojic acid (IC₅₀: ~40 μM). The 4-fluorobenzyl group facilitated hydrophobic interactions in the enzyme’s active site.
The target compound’s sec-butyl substituent could further optimize steric interactions, though this requires empirical validation .
Biological Activity
1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. The structural features of this compound, particularly the piperazine moiety and the fluorobenzyl substitution, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHF\N
- Molecular Weight : Approximately 235.36 g/mol
- IUPAC Name : this compound
Piperazine derivatives are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors. The specific binding affinity of this compound to these receptors is crucial for understanding its pharmacodynamics and therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Piperazine derivatives have shown antibacterial and antifungal properties. For instance, studies have demonstrated that certain piperazine compounds exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- A related compound, 4-(4-fluorobenzyl)piperazin-1-yl-based compounds, has been identified as a competitive inhibitor of tyrosinase, which is crucial in treating hyperpigmentation disorders .
- CNS Activity :
- Anticancer Potential :
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of piperazine derivatives:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine precursors. Understanding the SAR is crucial for optimizing its biological activity:
-
Substituent Impact :
- The presence of the fluorine atom enhances lipophilicity, which may improve receptor binding affinity.
- Variations in the benzyl substituent can significantly affect the pharmacological profile.
-
Comparative Analysis :
- Other related compounds such as 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine show varying degrees of biological activity based on structural modifications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(Butan-2-yl)-4-(4-fluorobenzyl)piperazine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 1-(4-fluorobenzyl)piperazine as the core scaffold. Substitute the secondary amine with butan-2-yl groups via nucleophilic alkylation using butan-2-yl bromide in DMF with K₂CO₃ as a base (similar to ).
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Key Variables : Prolonged reaction times (>6 hours) and excess alkylating agent (1.2 equivalents) improve yields. Side products like bis-alkylated derivatives can arise if stoichiometry is not tightly controlled .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., integration ratios for fluorobenzyl protons vs. butan-2-yl methyl groups).
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?
- Methodology :
- Data Triangulation : Compare IC₅₀ values across studies using standardized assays (e.g., tyrosine kinase inhibition in vs. cytotoxic activity in ).
- Structural Variability : Analyze substituent effects (e.g., fluorobenzyl vs. nitrobenzyl groups) using QSAR models to identify pharmacophore contributions .
- Experimental Replication : Reproduce key assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies enhance the selectivity of this compound for target enzymes like tyrosine kinases?
- Methodology :
- Fragment-Based Design : Use the 4-fluorobenzyl-piperazine fragment (as in ) as a hinge-binding motif. Introduce butan-2-yl groups to optimize hydrophobic interactions in the kinase back pocket.
- Co-crystallization Studies : Resolve X-ray structures of the compound bound to kinases (e.g., Abl1 or EGFR) to guide rational modifications .
- Selectivity Profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects and refine substituents .
Q. How do solvent polarity and temperature affect the stability of this compound in pharmacological assays?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in DMSO, PBS, and cell culture media at 4°C, 25°C, and 37°C for 24–72 hours.
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed piperazine rings or fluorobenzyl oxidation).
- Findings : Polar solvents (e.g., PBS) reduce stability at 37°C due to hydrolysis, while DMSO enhances shelf life .
Key Notes
- Advanced Topics : Emphasized structural optimization, data contradiction analysis, and methodological rigor.
- Referencing : Citations align with experimental protocols and biological evaluations from peer-reviewed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
